4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid is an organic compound that features a furan ring substituted with a dichlorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid using coupling reagents such as carbodiimides or via esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)thioxomethylbenzoic acid
- 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H11Cl2NO4 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11Cl2NO4/c19-11-3-6-14(20)13(9-11)15-7-8-16(25-15)17(22)21-12-4-1-10(2-5-12)18(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI Key |
JWYJNNMLCASEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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